2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide
Overview
Description
2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide, commonly referred to as DCPMB, is an organochlorine compound used in a variety of scientific research applications. DCPMB is a colorless solid that is soluble in water, ethanol, and other organic solvents. It is a derivative of pyrimidine and is often used as a starting material for synthesizing other compounds. DCPMB has been studied for its potential applications in drug discovery, biochemistry, and physiology.
Scientific Research Applications
Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
- Results/Outcomes : Among the compounds tested, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM. This was comparable to the well-known TKI sunitinib (IC50 = 261 nM). Compound 5k was also found to induce cell cycle arrest and apoptosis in HepG2 cells .
Regioselective Synthesis of New Pyrimidine Derivatives
- Application Summary : This research focuses on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. The study explores the nucleophilic attack on pyrimidines using N-methylpiperazine, favoring the formation of C-4 substituted products .
- Methods of Application/Experimental Procedures : The pyrimidines were prepared using organolithium reagents. The reaction mixture was quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .
- Results/Outcomes : The study demonstrated the regioselective synthesis of new pyrimidine derivatives, which could have potential applications in the synthesis of drugs with antibacterial and antimicrobial activities .
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives
- Application Summary : This research involves the discovery of new pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors and apoptosis inducers .
- Methods of Application/Experimental Procedures : The compounds were synthesized in three steps with high yields and tested against four different cancer cell lines to evaluate their cytotoxic effects .
- Results/Outcomes : Among the compounds tested, one emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives
- Application Summary : This research involves the synthesis of compounds containing more hydrophobic groups on the 6-position of 2,4-diaminopyrimidine to evaluate the ability of these compounds to inhibit Mtb cells directly .
- Methods of Application/Experimental Procedures : The compounds were synthesized and then tested for their ability to inhibit Mtb cells .
- Results/Outcomes : The study demonstrated the potential of these compounds as inhibitors of Mtb cells .
Regioselective Synthesis of New Pyrimidine Derivatives
- Application Summary : This research focuses on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. The study explores the nucleophilic attack on pyrimidines using N-methylpiperazine, favoring the formation of C-4 substituted products .
- Methods of Application/Experimental Procedures : The pyrimidines were prepared using organolithium reagents. The reaction mixture was quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .
- Results/Outcomes : The study demonstrated the regioselective synthesis of new pyrimidine derivatives, which could have potential applications in the synthesis of drugs with antibacterial and antimicrobial activities .
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives
- Application Summary : This research involves the discovery of new pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors and apoptosis inducers .
- Methods of Application/Experimental Procedures : The compounds were synthesized in three steps with high yields and tested against four different cancer cell lines to evaluate their cytotoxic effects .
- Results/Outcomes : Among the compounds tested, one emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives
- Application Summary : This research involves the synthesis of compounds containing more hydrophobic groups on the 6-position of 2,4-diaminopyrimidine to evaluate the ability of these compounds to inhibit Mtb cells directly .
- Methods of Application/Experimental Procedures : The compounds were synthesized and then tested for their ability to inhibit Mtb cells .
- Results/Outcomes : The study demonstrated the potential of these compounds as inhibitors of Mtb cells .
Future Directions
properties
IUPAC Name |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c1-15-11(19)7-4-2-3-5-9(7)17-10-8(13)6-16-12(14)18-10/h2-6H,1H3,(H,15,19)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPNUOKRHRYIBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide |
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.